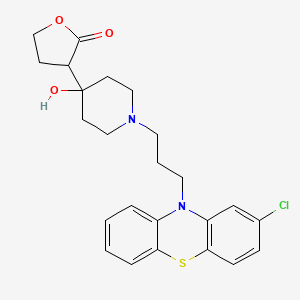
Furomazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furomazine is a chemical compound with the molecular formula C24H27ClN2O3S. It is known for its applications in various fields, including bioluminescence and medicinal chemistry. This compound is a derivative of furan, a heterocyclic organic compound, and is often used in the development of novel bioluminescent substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furomazine typically involves the reaction of furan derivatives with other chemical reagents. One common method includes the reaction of furan-2-ylmethyl with various substituted phenyl groups under specific conditions to form the desired this compound derivatives . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Furomazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives with different functional groups .
Scientific Research Applications
Furomazine has a wide range of scientific research applications, including:
Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and enzyme activities.
Biology: Employed in bioluminescent imaging techniques to visualize biological processes in living organisms.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
The mechanism of action of furomazine involves its interaction with specific molecular targets and pathways. In bioluminescence applications, this compound acts as a substrate for nanoluciferase, an enzyme that catalyzes the oxidation of this compound to produce light. This process involves the transfer of electrons and the release of energy in the form of photons .
Comparison with Similar Compounds
Similar Compounds
Furimazine: A closely related compound used in similar bioluminescence applications.
Furan: The parent compound of furomazine, known for its reactivity and versatility in organic synthesis.
Formazine: Another furan derivative with applications in turbidity measurements and calibration standards
Uniqueness of this compound
This compound is unique due to its specific structural features and bioluminescent properties. Unlike other furan derivatives, this compound exhibits enhanced stability and brightness in bioluminescent assays, making it a valuable tool in scientific research and industrial applications .
Properties
CAS No. |
28532-90-3 |
|---|---|
Molecular Formula |
C24H27ClN2O3S |
Molecular Weight |
459.0 g/mol |
IUPAC Name |
3-[1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-hydroxypiperidin-4-yl]oxolan-2-one |
InChI |
InChI=1S/C24H27ClN2O3S/c25-17-6-7-22-20(16-17)27(19-4-1-2-5-21(19)31-22)12-3-11-26-13-9-24(29,10-14-26)18-8-15-30-23(18)28/h1-2,4-7,16,18,29H,3,8-15H2 |
InChI Key |
PRGQOVDEZVJQJK-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Canonical SMILES |
C1COC(=O)C1C2(CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















